![molecular formula C14H16FN3O B4059483 5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4059483.png)
5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as ABT-288, is a novel drug candidate that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. The compound belongs to the class of drugs known as selective histamine H3 receptor antagonists, which have been shown to improve cognitive function in animal models and humans.
Scientific Research Applications
Synthesis and Characterization
- A study reported the synthesis of novel sulfanyl derivatives related to the compound, characterized by elemental analyses, FT-IR, and NMR techniques. These compounds exhibited significant antioxidant activity, highlighting their potential in oxidative stress-related research (Saraç, Orek, & Koparır, 2020).
Biological Activities Evaluation
- The antimicrobial and antioxidant properties of newly synthesized derivatives were evaluated, with some compounds showing higher antioxidant activity using the ABTS method compared to ascorbic acid (Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016).
- Another study focused on the synthesis and evaluation of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents, demonstrating the relevance of the compound's core structure in the development of antioxidant agents (Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016).
Structural and Mechanistic Insights
- Investigations into the molecular structure of related compounds have been conducted, providing insights into their chemical behavior and potential mechanisms of action. For example, studies on the synthesis, spectroscopic properties, quantum chemical calculations, and biological activities of derivatives have elucidated the influence of molecular geometry on their biological activity and interaction with biological targets (Saraç, 2020).
Antimicrobial Activities
- The design, synthesis, and antimicrobial activities of 1,2,3-triazole derivatives have been explored, with some compounds exhibiting potent antimicrobial activities against specific microorganisms, suggesting the potential application of these compounds in antimicrobial research (Zhao, Lu, Lu, Xin, Li, & Liu, 2012).
properties
IUPAC Name |
3-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-1H-1,2,4-triazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-9(10-5-7-12(15)8-6-10)18-13(11-3-2-4-11)16-17-14(18)19/h5-9,11H,2-4H2,1H3,(H,17,19)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWPCSXMSBXJRS-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2C(=NNC2=O)C3CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)N2C(=NNC2=O)C3CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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